molecular formula C5H9F3N2 B1603990 1-(Trifluoromethyl)piperazine CAS No. 78409-50-4

1-(Trifluoromethyl)piperazine

Cat. No.: B1603990
CAS No.: 78409-50-4
M. Wt: 154.13 g/mol
InChI Key: GYTNHXJUEGTRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)piperazine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperazine ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(Trifluoromethyl)piperazine typically involves the introduction of the trifluoromethyl group onto the piperazine ring. One common method includes the reaction of piperazine with trifluoromethylating agents under controlled conditions. Industrial production methods often utilize commercially available piperazine derivatives and trifluoromethylating reagents to achieve high yields and purity.

Chemical Reactions Analysis

1-(Trifluoromethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(Trifluoromethyl)piperazine has been extensively studied for its applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: this compound is utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-(Trifluoromethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(3-Trifluoromethylphenyl)piperazine: Known for its stimulant and hallucinogenic properties.

    1-(4-Trifluoromethylphenyl)piperazine: Used in the synthesis of pharmaceuticals with different pharmacological profiles. The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(trifluoromethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2/c6-5(7,8)10-3-1-9-2-4-10/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTNHXJUEGTRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627746
Record name 1-(Trifluoromethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78409-50-4
Record name 1-(Trifluoromethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trifluoromethyl)piperazine
Reactant of Route 2
1-(Trifluoromethyl)piperazine
Reactant of Route 3
1-(Trifluoromethyl)piperazine
Reactant of Route 4
1-(Trifluoromethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Trifluoromethyl)piperazine
Reactant of Route 6
1-(Trifluoromethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.